
2,2-Bis(hydroxymethyl)-3-methylbutanoic acid
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Overview
Description
2,2-Bis(hydroxymethyl)-3-methylbutanoic acid is an organic compound characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a butanoic acid backbone. This compound is known for its versatility in various chemical reactions and its applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid typically involves the reaction of formaldehyde with isobutyric acid under basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product through hydrolysis and purification processes.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification techniques, such as crystallization and distillation, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
2,2-Bis(hydroxymethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and carboxylic acid groups. These functional groups allow the compound to interact with other molecules, forming stable complexes and facilitating the synthesis of larger macromolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: This compound is structurally similar but has a different backbone, leading to variations in its reactivity and applications.
Isobutyric acid: While it shares a similar backbone, it lacks the hydroxyl groups, making it less versatile in chemical reactions.
Uniqueness: 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide it with a high degree of reactivity and versatility in various chemical processes. This makes it a valuable compound in the synthesis of complex macromolecules and materials with specialized properties .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-5(2)7(3-8,4-9)6(10)11/h5,8-9H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNMWZHCFSGEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555007 |
Source
|
Record name | 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113051-21-1 |
Source
|
Record name | 2,2-Bis(hydroxymethyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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